(R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
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Overview
Description
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral amino acid derivative It is characterized by its unique structural features, which include an ethoxy group and a pentanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an imine intermediate followed by nucleophilic addition of cyanide and subsequent hydrolysis to yield the desired amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the formation and hydrolysis of intermediates.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to achieve high enantioselectivity. Enzymatic catalysis can be employed to convert racemic mixtures of amino acids into enantiomerically pure forms . This method is advantageous due to its mild reaction conditions and high specificity.
Chemical Reactions Analysis
Types of Reactions: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids, depending on the specific reagents and conditions used .
Scientific Research Applications
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in protein synthesis and enzyme catalysis.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
®-2-Amino-3-phenylpropanoic acid: Another chiral amino acid derivative with different substituents.
(S)-2-Amino-4-methylpentanoic acid: Known for its role in protein synthesis.
Uniqueness: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is unique due to its specific structural features, such as the ethoxy and pentanoyl groups, which confer distinct chemical and biological properties. These features differentiate it from other amino acid derivatives and contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C10H19NO4 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
AUVAVXHAOCLQBF-SFYZADRCSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@H](C)C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origin of Product |
United States |
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